molecular formula C16H9Cl2NO3 B12878484 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-23-4

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12878484
CAS No.: 90034-23-4
M. Wt: 334.1 g/mol
InChI Key: MZFVVNSSNVHOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the condensation of 2,5-dichlorobenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core, which imparts distinct biological activities not observed in other dichlorophenyl compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

90034-23-4

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C16H9Cl2NO3/c17-9-2-3-12(18)10(6-9)14-7-15(20)11-5-8(16(21)22)1-4-13(11)19-14/h1-7H,(H,19,20)(H,21,22)

InChI Key

MZFVVNSSNVHOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.